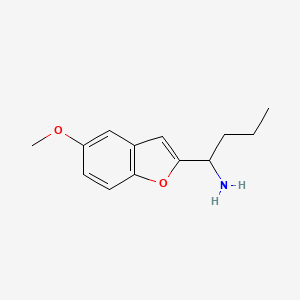

1-(5-Methoxybenzofuran-2-yl)butan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

1-(5-methoxy-1-benzofuran-2-yl)butan-1-amine |

InChI |

InChI=1S/C13H17NO2/c1-3-4-11(14)13-8-9-7-10(15-2)5-6-12(9)16-13/h5-8,11H,3-4,14H2,1-2H3 |

InChI Key |

XBZSQBLLMQODTE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC2=C(O1)C=CC(=C2)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Design

Retrosynthetic Analysis of 1-(5-Methoxybenzofuran-2-yl)butan-1-amine

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. icj-e.org This backward-looking approach is instrumental in designing efficient synthetic routes.

Disconnection Strategies for the Benzofuran (B130515) Moiety

The 5-methoxybenzofuran (B76594) core is a key structural feature. Strategic disconnections of this moiety typically focus on the C-O and C-C bonds that form the furan (B31954) ring.

C-O Bond Disconnection (Ether Synthesis Approach): A common strategy involves disconnecting the C4a-O bond, which corresponds to an intramolecular etherification. This leads to a precursor such as an ortho-substituted phenol (B47542), for example, a 2-(1-hydroxybutyl)-4-methoxyphenol. A further disconnection of the C2-C(side chain) bond simplifies this to a 2-acyl-4-methoxyphenol. The synthesis then relies on forming the ether linkage, often via cyclization of an intermediate derived from a phenol and a ketone. wiley.com

C-C Bond Disconnection (Heck/Sonogashira Coupling Approach): Another powerful strategy involves disconnecting the C2-C3 bond of the furan ring. This retrosynthetic step points towards precursors suitable for transition-metal-catalyzed cross-coupling reactions. For instance, this disconnection could lead to a 2-halophenol and a terminal alkyne. A subsequent Sonogashira coupling followed by intramolecular cyclization (O-arylation) is a well-established method for constructing the benzofuran scaffold. mdpi.comnih.gov

Cyclization Precursor Disconnection: A widely used approach involves disconnecting the furan ring to reveal a salicylaldehyde (B1680747) derivative and a 2-haloketone. This corresponds to the well-known Perkin synthesis of benzofurans, where a phenol is alkylated with an α-haloketone, followed by an acid-catalyzed cyclization and dehydration. researchgate.netnih.gov For the target molecule, this would suggest 4-methoxysalicylaldehyde as a potential starting material.

Disconnection Strategies for the Butanamine Side Chain

The butan-1-amine side chain attached to the C2 position of the benzofuran ring offers several points for disconnection.

C-N Bond Disconnection (Reductive Amination): The most logical and efficient disconnection is that of the C-N bond of the amine. This is the reverse of a reductive amination reaction. amazonaws.com This disconnection transforms the target amine into the corresponding ketone, 1-(5-methoxybenzofuran-2-yl)butan-1-one, and an ammonia (B1221849) source. This ketone precursor is a key intermediate in many potential synthetic routes.

C-C Bond Disconnection (Grignard/Organolithium Addition): Disconnecting the C-C bond between the benzofuran ring and the side chain is another viable strategy. This leads to a 2-substituted benzofuran synthon (e.g., a 2-lithio or 2-Grignard reagent derivative of 5-methoxybenzofuran) and a suitable four-carbon electrophile, such as butanal or a butyronitrile. Alternatively, a 2-formyl-5-methoxybenzofuran could react with a propyl Grignard reagent.

Convergent and Linear Synthesis Pathways

Linear Synthesis: A linear synthesis involves a step-by-step construction of the molecule. youtube.com For the target compound, a possible linear sequence would be:

Start with a substituted phenol (e.g., 4-methoxyphenol).

Construct the 5-methoxybenzofuran core using a cyclization reaction.

Introduce the four-carbon side chain at the C2 position via a Friedel-Crafts acylation to form the ketone intermediate, 1-(5-methoxybenzofuran-2-yl)butan-1-one.

Fragment A Synthesis: Synthesize a suitable 2-substituted-5-methoxybenzofuran (e.g., 2-iodo-5-methoxybenzofuran).

Fragment B Synthesis: Prepare a suitable four-carbon nucleophile or electrophile.

Coupling: Combine the two fragments using a cross-coupling reaction to form the C-C bond of the side chain, potentially forming the ketone precursor.

Exploration of Synthetic Routes to this compound

The construction of the benzofuran core is the linchpin of any synthesis of the target molecule. A variety of methods have been developed for this purpose, with cyclization reactions being particularly prominent.

Benzofuran Core Construction Strategies

The synthesis of the benzofuran nucleus is a well-explored area of heterocyclic chemistry. rsc.org Methods range from classic named reactions to modern transition-metal-catalyzed processes.

Intramolecular cyclization is one of the most common and effective strategies for forming the benzofuran ring. nih.govthieme-connect.com These reactions typically involve the formation of a C-O or C-C bond to close the furan ring onto the benzene (B151609) scaffold. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Several powerful cyclization strategies are applicable to the synthesis of the 5-methoxybenzofuran core. These include the palladium-catalyzed oxidative cyclization of ortho-alkenylphenols, acid-catalyzed cyclization of acetals, and reactions involving hypervalent iodine reagents. nih.govorganic-chemistry.orgwuxiapptec.com Transition-metal-free methods, such as the FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones, are also effective, particularly when an alkoxy substituent is present on the benzene ring. nih.gov

Below is a table summarizing various cyclization reactions that can be employed for the synthesis of substituted benzofurans.

| Cyclization Method | Precursors | Catalyst/Reagent | Key Features |

| Palladium-Catalyzed Oxidative Annulation | ortho-Cinnamyl phenols | Pd(II) catalyst (e.g., PdCl₂(CH₃CN)₂) | Regioselective 5-exo-trig cyclization; tolerant of various functional groups. nih.gov |

| Acid-Catalyzed Cyclization of Acetals | Substituted aryl ether acetals | Polyphosphoric Acid (PPA) | Involves formation of an oxonium ion intermediate followed by intramolecular nucleophilic attack from the phenyl ring. wuxiapptec.com |

| Hypervalent Iodine-Mediated Cyclization | ortho-Hydroxystilbenes | PhI(OAc)₂ | A metal-free oxidative cyclization method that provides 2-arylbenzofurans in good yields. organic-chemistry.org |

| Copper-Promoted Annulation | 2-Fluorophenylacetylene derivatives | CuI / KOH | Involves a domino hydration of the C-F bond followed by intramolecular annulation. nih.gov |

| Iron-Mediated Intramolecular Cyclization | Electron-rich-aryl ketones | FeCl₃ | Forms the benzofuran ring via direct oxidative aromatic C–O bond formation; effective for substrates with alkoxy groups. nih.gov |

These methods provide a versatile toolkit for chemists to construct the 5-methoxybenzofuran core, which is the essential first step in a linear synthesis or the creation of a key fragment in a convergent approach to this compound. The subsequent introduction and modification of the butanamine side chain would then lead to the final target compound.

Transition Metal-Catalyzed Approaches to Benzofurans

Transition metal catalysis stands as a powerful tool in modern organic synthesis, offering efficient and selective routes to complex heterocyclic structures like benzofurans. harvard.edu Catalysts based on palladium, copper, and ruthenium are particularly prominent in forging the crucial C-C and C-O bonds that define the benzofuran core. smolecule.com

Palladium-catalyzed reactions are especially versatile. One common strategy involves the coupling of a suitably substituted phenol with an alkyne. For the synthesis of a 5-methoxybenzofuran derivative, this would typically involve a reaction between a 4-methoxyphenol (B1676288) derivative and a terminal alkyne. These reactions often proceed via mechanisms such as the Sonogashira coupling followed by an intramolecular cyclization. harvard.edu

Copper-catalyzed methods also provide a robust avenue to benzofurans. These can include the coupling of o-halophenols with terminal alkynes, a reaction that is often cost-effective. nih.gov Iron-catalyzed intramolecular cyclization of electron-rich aryl ketones has also been reported as a viable method for constructing the benzofuran ring. smolecule.com

The following table summarizes representative transition metal-catalyzed approaches applicable to the synthesis of substituted benzofurans.

| Catalyst System | Reactants | Key Transformation | Ref. |

| Palladium (e.g., Pd(OAc)₂, PdCl₂) | o-Iodophenols and terminal alkynes | Sonogashira coupling followed by intramolecular cyclization | harvard.edu |

| Copper (e.g., CuI) | o-Halophenols and terminal alkynes | Coupling and subsequent cyclization | nih.gov |

| Ruthenium | Allyloxybenzenes | Isomerization followed by ring-closing metathesis | |

| Iron (e.g., FeCl₃) | Electron-rich aryl ketones | Intramolecular oxidative C-O bond formation | smolecule.com |

Photochemical and Electrochemical Methods for Benzofuran Synthesis

In the quest for more sustainable and novel synthetic pathways, photochemical and electrochemical methods have emerged as attractive alternatives to traditional thermal reactions. These techniques can often be conducted under mild conditions and can access unique reaction pathways.

Photochemical approaches utilize light to induce chemical transformations. For instance, the photochemically-enabled conversion of 2-acyloxybenzaldehydes into 2-hydroxybenzofuranones has been demonstrated. nih.gov While not a direct route to 2-alkylated benzofurans, such methods showcase the potential of light-induced intramolecular cyclizations. Another photochemical strategy involves the irradiation of a solution of a substituted benzofuran precursor, sometimes in the presence of a sensitizer (B1316253) like benzophenone, to facilitate ring formation. nih.gov

Electrochemical methods employ an electric current to drive redox reactions. The electrosynthesis of benzofuran derivatives has been achieved through the oxidation of catechols in the presence of nucleophiles. mdpi.com This method offers a green approach as it uses electrons as the primary reagent, minimizing the need for chemical oxidants. nih.gov The electrochemical oxidation of hydroquinone (B1673460) in the presence of suitable nucleophiles can also lead to the formation of benzofuran structures.

| Method | Precursors | Key Features | Ref. |

| Photochemical | 2-Acyloxybenzaldehydes | Mild, light-induced intramolecular cyclization | nih.gov |

| Electrochemical | Catechols and nucleophiles | Green synthesis using electrons as the reagent | mdpi.com |

| Electrochemical | Hydroquinones and nucleophiles | Formation of benzofuran ring via electrochemical oxidation | nih.gov |

Green Chemistry Principles in Benzofuran Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.gov In the context of benzofuran synthesis, this has led to the development of more environmentally benign methodologies.

One key aspect of green chemistry is the use of safer solvents. Reactions have been developed that proceed in greener solvents or even under solvent-free conditions. For example, the synthesis of (1)-N-4'-methoxybenzyl-1,10-phenanthrolinium bromide has been demonstrated using a solvent-free reduction, showcasing the potential for reducing solvent waste in related synthetic steps. masterorganicchemistry.com

The use of catalysts that can be easily recovered and reused is another important principle. Heterogeneous catalysts, for instance, can often be filtered off at the end of a reaction. Furthermore, the development of transition-metal-free synthetic pathways is a significant goal in green chemistry. commonorganicchemistry.com The use of bio-based starting materials, such as those derived from furfural, is also gaining traction as a sustainable approach to the synthesis of furan-containing compounds. mdpi.com

Amine Introduction Methodologies

Once the 5-methoxybenzofuran-2-yl ketone precursor, namely 1-(5-methoxybenzofuran-2-yl)butan-1-one, is synthesized, the next critical step is the introduction of the amine group to form the target compound. Several established methodologies are available for this transformation.

Reductive Amination Strategies

Reductive amination is a widely used and highly effective method for the synthesis of amines from carbonyl compounds. youtube.com This process typically involves the reaction of a ketone or aldehyde with an amine (or ammonia) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.edu This method is generally preferred over direct alkylation of amines as it avoids the common problem of overalkylation. youtube.com

For the synthesis of this compound, the precursor ketone would be reacted with ammonia in the presence of a suitable reducing agent. A variety of reducing agents can be employed, each with its own advantages.

Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective reducing agent. However, it can also reduce the starting ketone, so it is typically added after the imine has had sufficient time to form. nih.gov

Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that is particularly effective for reductive aminations because it selectively reduces the iminium ion in the presence of the ketone. youtube.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another highly selective and commonly used reagent for reductive amination that offers a non-toxic alternative to cyanoborohydride reagents. harvard.edu

The reaction is often carried out in solvents such as methanol, ethanol, or dichloromethane. nih.gov

| Reducing Agent | Key Characteristics | Common Solvents | Ref. |

| Sodium borohydride (NaBH₄) | Can also reduce the ketone; added after imine formation. | Methanol, Ethanol | nih.gov |

| Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions over ketones. | Methanol | youtube.com |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Selective and less toxic than cyanoborohydrides. | Dichloromethane, Dichloroethane | harvard.edu |

C-H Amination Approaches

Direct C-H amination is an emerging and powerful strategy in organic synthesis that allows for the formation of C-N bonds by directly converting a C-H bond into a C-N bond, thus offering a more atom-economical approach. Rhodium-catalyzed C-H amination has been extensively studied for the synthesis of various nitrogen-containing heterocycles. While this method is highly innovative, its application to the specific synthesis of this compound from an alkyl-substituted benzofuran would require a highly selective catalyst to target the specific C-H bond adjacent to the benzofuran ring. This approach is currently less established for this particular transformation compared to reductive amination.

Nucleophilic Substitution Reactions for Amine Formation

Another potential, though likely more circuitous, route to the target amine involves nucleophilic substitution reactions. This would first require the conversion of the carbonyl group of the precursor ketone into a suitable leaving group. For instance, the ketone could be reduced to the corresponding alcohol, 1-(5-methoxybenzofuran-2-yl)butan-1-ol, which could then be converted to an alkyl halide (e.g., a bromide or chloride). Subsequent reaction with a nitrogen nucleophile, such as ammonia or an ammonia equivalent, would then yield the desired amine.

However, this multi-step approach is generally less efficient than direct reductive amination. Furthermore, the use of ammonia as a nucleophile can lead to multiple alkylations, forming secondary and tertiary amines as byproducts, which complicates the purification process.

Catalytic Amination Methods (e.g., Palladium-catalyzed)

Palladium-catalyzed reactions are pivotal in modern organic synthesis for forming carbon-nitrogen bonds. One relevant approach for synthesizing 2-(aminomethyl)benzofurans is the Tsuji-Trost-type reaction. This method involves the palladium-catalyzed nucleophilic substitution of a suitable precursor, such as a benzofuran-2-ylmethyl acetate (B1210297), with an amine. unicatt.itrsc.org The success and efficiency of this reaction are highly dependent on the choice of the catalytic system. For nitrogen-based nucleophiles, a combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and dppf (1,1'-bis(diphenylphosphino)ferrocene) has been shown to be effective, yielding the desired 2-(aminomethyl)benzofurans in good to excellent yields. unicatt.itrsc.org This protocol demonstrates regioselectivity, with the nucleophilic attack occurring exclusively at the benzylic position of the η³-(benzofuryl)methyl complex, avoiding substitution at the C3-position of the benzofuran ring. unicatt.itrsc.org The versatility of this method allows for the use of various primary and secondary amines, making it a viable strategy for introducing the butan-1-amine side chain onto a pre-formed 5-methoxybenzofuran nucleus. unicatt.it

Biocatalytic and Organocatalytic Routes to Amines

Biocatalysis and organocatalysis offer green and highly selective alternatives to traditional metal-catalyzed methods for amine synthesis, particularly for producing chiral amines. dovepress.comresearchgate.net

Biocatalytic Routes: Enzymes, such as transaminases (TAs), are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. dovepress.comnih.gov In a potential biocatalytic route to this compound, a precursor ketone, 1-(5-methoxybenzofuran-2-yl)butan-1-one, would be subjected to amination using a transaminase. These enzymes catalyze the transfer of an amino group from a donor substrate (like D- or L-alanine) to the ketone, using pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. dovepress.comresearchgate.net The high stereoselectivity of transaminases makes them ideal for producing enantiomerically pure amines. dovepress.com Through protein engineering and directed evolution, transaminases have been developed that can accommodate bulky, aromatic substrates, which was previously a limitation of wild-type enzymes. dovepress.comnih.gov This approach operates under mild, aqueous conditions, representing an environmentally benign process for manufacturing complex pharmaceutical intermediates. researchgate.netacsgcipr.org

Other biocatalytic options include amine dehydrogenases (AmDHs), which catalyze the reductive amination of ketones using ammonia as the amine donor and NAD(P)H as a cofactor. dovepress.com

Organocatalytic Routes: Chiral primary amine-based organocatalysts, often derived from natural amino acids, have emerged as powerful tools in asymmetric synthesis. rsc.orgmdpi.com These catalysts can activate substrates through the formation of enamines or imines. mdpi.com For the synthesis of a primary amine like the target compound, an organocatalytic approach could involve the asymmetric allylation of an imine derived from 5-methoxybenzofuran-2-carbaldehyde. nih.gov Chiral Brønsted acids, such as those based on BINOL, can catalyze the enantioselective addition of nucleophiles to imines, providing a metal-free pathway to chiral amines. nih.gov Furthermore, biomimetic aerobic oxidation using a quinone organocatalyst can be employed for the coupling of primary benzylic amines, highlighting the diverse applications of organocatalysis in amine synthesis. acs.org

Coupling Strategies for Constructing the Full Carbon Skeleton

The assembly of the complete this compound structure relies on powerful cross-coupling reactions to build the core benzofuran scaffold and attach necessary substituents.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds, frequently used in the synthesis of substituted benzofurans. pjps.pknih.gov This palladium-catalyzed reaction can be employed to construct the benzofuran skeleton itself or to functionalize it. For instance, a 2,3,5-trisubstituted benzofuran can be prepared by the Suzuki-Miyaura coupling of a 3-iodobenzofuran (B11763985) intermediate with a suitable boronic acid. nih.gov A general strategy could involve coupling an appropriately substituted o-halophenol with a terminal alkyne (via Sonogashira coupling) followed by cyclization, or coupling a pre-formed bromo-benzofuran with a boronic acid to install substituents at various positions. pjps.pkrsc.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction is particularly relevant for synthesizing aryl amines and could be applied to introduce an amino group onto the benzofuran ring, although it is more commonly used for direct arylation of amines rather than the specific side-chain amination required here. wikipedia.orgacs.orgnih.gov However, its principles are foundational. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP, DPPF) and a base. wikipedia.orgacs.org The development of sterically hindered and bidentate phosphine ligands has significantly expanded the scope of this reaction to include a wide range of amines, including primary amines, and aryl chlorides, which are often less reactive. wikipedia.orgorganic-chemistry.org

Stereoselective Synthesis Approaches

Achieving the desired stereochemistry at the chiral center of the butan-1-amine side chain is critical. As mentioned, biocatalytic amination of a prochiral ketone is a premier strategy for establishing this stereocenter with high enantiomeric excess (e.e.). nih.govresearchgate.net

An alternative chemical approach involves the asymmetric reduction of a precursor imine, 1-(5-methoxybenzofuran-2-yl)-N-sulfinylbutan-1-imine. Chiral auxiliaries, such as tert-butanesulfinamide, can be condensed with the corresponding ketone to form a sulfinylimine. Subsequent diastereoselective reduction with a hydride source (e.g., NaBH₄) and removal of the auxiliary yields the enantiomerically enriched primary amine.

Another route is the asymmetric allylation of an N-acylimine derived from 5-methoxybenzofuran-2-carbaldehyde, catalyzed by a chiral organocatalyst, which can furnish homoallylic amines with high enantioselectivity. nih.gov Subsequent functional group manipulation would then be required to convert the allyl group into the propyl group of the final product.

Optimization of Reaction Conditions

The efficiency, yield, and selectivity of the synthetic routes described are highly dependent on the careful optimization of reaction parameters.

Catalyst and Reagent Screening

The selection of the catalyst, ligands, base, and solvent is crucial for the success of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.

For a Buchwald-Hartwig amination, an extensive screening process is often necessary. acs.org This involves testing various palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃), a wide array of phosphine ligands (e.g., XPhos, SPhos, DavePhos, t-BuXPhos), different bases (e.g., t-BuONa, Cs₂CO₃, K₃PO₄), and solvents (e.g., toluene (B28343), dioxane, DMF). acs.orgresearchgate.net The optimal combination is highly substrate-dependent. For example, in the amination of bromobenzene (B47551) with various secondary amines, the best ligand was found to vary depending on the amine used (e.g., TrixiePhos for carbazole, XPhos for diphenylamine). acs.org

The table below illustrates a typical screening process for a palladium-catalyzed C-N coupling reaction, based on findings for the amination of aryl bromides. acs.orgresearchgate.net

| Catalyst System Component | Examples Screened | Typical Outcome/Observation |

| Palladium Precatalyst | Pd₂(dba)₃, [Pd(allyl)Cl]₂, Pd(OAc)₂ | Precatalyst choice can influence reaction rate and catalyst stability. |

| Phosphine Ligand | XPhos, SPhos, t-BuXPhos, DavePhos, TrixiePhos | Ligand selection is critical and highly specific to the coupling partners. Sterically hindered, electron-rich ligands are often superior. acs.org |

| Base | t-BuONa, t-BuOLi, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are generally required. The choice of cation (Na⁺, K⁺, Cs⁺) can significantly impact yield. acs.org |

| Solvent | Toluene, 1,4-Dioxane, Dimethylformamide (DMF) | Non-polar aprotic solvents like toluene and dioxane are commonly used and often give the best results. acs.org |

Similarly, for Suzuki-Miyaura couplings, screening of the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, KOH, CsF), and solvent system (e.g., toluene/EtOH/H₂O, DMF) is performed to maximize the yield of the desired coupled product. pjps.pknih.gov The choice of these reagents can influence reaction times, temperature requirements, and tolerance of other functional groups on the substrates. nih.gov

In biocatalytic routes, optimization involves screening different enzymes (e.g., various transaminases from different microbial sources), pH, temperature, co-solvents, and the choice of amine donor to achieve high conversion and enantioselectivity. researchgate.net

Solvent Effects and Reaction Media

The choice of solvent is a critical parameter in the synthesis of this compound, particularly during the reductive amination of the precursor ketone. The solvent can significantly influence reaction rates, selectivity, and the solubility of reactants and catalysts.

Reductive amination reactions are often conducted in a variety of organic solvents. Dichloromethane, 1,2-dichloroethane, and dimethylformamide (DMF) have been traditionally used. acsgcipr.org However, a shift towards more environmentally benign solvents like ethyl acetate is being explored, especially for reductions utilizing reagents such as sodium triacetoxyborohydride (STAB). acsgcipr.org

For catalytic hydrogenations, alcohols are a common choice due to their ability to dissolve the starting materials and the resulting amine. However, caution is warranted as primary and secondary alcohols can undergo oxidation on the catalyst surface, leading to the formation of aldehyde or ketone impurities that can participate in side reactions and complicate product purification. acsgcipr.org

In the context of the Leuckart-Wallach reaction, a method for reductive amination using formic acid or its derivatives, the reaction is often performed without an additional solvent, with formamide (B127407) or ammonium (B1175870) formate (B1220265) acting as both the nitrogen source and the reaction medium. wikipedia.orgmdpi.com

The selection of an appropriate solvent is therefore a balance between reactant and catalyst solubility, potential for side reactions, and environmental considerations.

Temperature and Pressure Optimization

Temperature and pressure are key variables that must be carefully optimized to achieve efficient conversion and high selectivity in the synthesis of this compound, particularly during the catalytic reductive amination step.

Hydrogen pressure is another critical factor in catalytic reductive amination. Higher pressures typically increase the rate of hydrogenation and can significantly improve the yield of the desired amine. In the aforementioned synthesis of a β-adrenergic agonist, increasing the hydrogen pressure from 5 to 10 bar dramatically improved the product yield from 6.3% to 86.6%. mdpi.com The optimal pressure is dependent on the specific substrate, catalyst, and reactor setup.

The Leuckart reaction is known to require high temperatures, typically between 120°C and 165°C, to proceed at a reasonable rate. wikipedia.org The optimization of both temperature and pressure is therefore essential to maximize the yield and purity of this compound while minimizing reaction time and the formation of byproducts.

Flow Chemistry Applications in Synthesis

Continuous flow chemistry is an emerging technology that offers several advantages over traditional batch processing for the synthesis of pharmaceutical intermediates, including improved safety, better heat and mass transfer, and the potential for automation and process control. While specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the principles can be applied to its key synthetic steps.

Reductive amination reactions are well-suited for translation to flow processes. The use of packed-bed reactors containing a heterogeneous catalyst allows for the continuous conversion of the ketone precursor to the amine product. This setup can improve reaction efficiency and selectivity, and also simplifies catalyst separation and recycling. researchgate.net

Flow chemistry can also enhance the safety of handling hazardous reagents that may be used in the synthesis. For example, if a reaction requires the use of a toxic or unstable intermediate, it can be generated and consumed in situ within the flow reactor, minimizing operator exposure and the risks associated with handling and storage.

The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher yields and purities of the final product. The development of a continuous flow process for the synthesis of this compound could therefore offer significant advantages in terms of efficiency, safety, and scalability.

Scalability Considerations for Research Syntheses

Scaling up the synthesis of this compound from the laboratory bench to larger research quantities requires careful consideration of several factors to ensure a safe, efficient, and reproducible process.

Heat Transfer: The Friedel-Crafts acylation, used to prepare the ketone precursor, is often exothermic. As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. This can lead to localized "hot spots" and an increased risk of side reactions or runaway reactions. Therefore, efficient stirring and external cooling are crucial for maintaining a controlled temperature profile.

Reagent Addition: The rate of addition of reagents, particularly the Lewis acid catalyst in the Friedel-Crafts acylation, can have a significant impact on the reaction outcome. On a larger scale, slow and controlled addition is necessary to manage the exotherm and prevent the formation of impurities.

Work-up and Purification: The work-up and purification procedures must also be adapted for larger quantities. Extraction and filtration steps may become more time-consuming and require larger equipment. Chromatography, which may be suitable for small-scale purification, can become impractical and costly for larger batches. Crystallization or distillation are often preferred methods for purification on a larger scale.

Safety: A thorough safety assessment is paramount before scaling up any chemical synthesis. This includes identifying potential hazards associated with the reagents and reaction conditions, and implementing appropriate safety measures to mitigate these risks.

By carefully addressing these scalability considerations, a robust and reliable process for the synthesis of this compound in research quantities can be developed.

Mechanistic Investigations of Reactions Involving 1 5 Methoxybenzofuran 2 Yl Butan 1 Amine

Elucidation of Reaction Pathways and Intermediates

Currently, there is a notable absence of published research detailing the specific reaction pathways and intermediates for reactions involving 1-(5-methoxybenzofuran-2-yl)butan-1-amine. General principles of amine and benzofuran (B130515) chemistry can offer hypothetical pathways, but these have not been experimentally verified for this specific molecule.

Kinetic Studies and Reaction Order Determination

A thorough search of scientific databases reveals no specific kinetic studies performed on reactions involving this compound. Consequently, data regarding the reaction order, rate constants, and the application of methodologies such as the initial rate method or reaction progress kinetic analysis for this compound are not available.

There are no documented applications of initial rate methodologies to determine the reaction kinetics of this compound.

No studies employing reaction progress kinetic analysis to investigate reactions with this compound have been found in the reviewed literature.

Isotope Labeling Studies to Trace Atom Movements

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the movement of atoms. However, there are no published reports of isotope labeling studies specifically conducted on this compound to delineate its reaction mechanisms.

Catalytic Cycle Analysis

There is no information available in the current body of scientific literature regarding the involvement of this compound in any catalytic cycles. Therefore, an analysis of its role as a catalyst, substrate, or ligand in a catalytic process cannot be provided at this time.

Stereochemical Course of Reactions

There is no available scientific literature detailing the stereochemical course of reactions involving this compound. Research in this area would typically investigate how the stereocenter at the first carbon of the butylamine (B146782) chain influences the stereochemical outcome of its chemical transformations. This would involve analyzing the formation of diastereomers or enantiomers and determining the selectivity of various reactions (e.g., diastereoselectivity or enantioselectivity). Without experimental data or computational modeling, any discussion on this topic would be purely speculative.

Transition State Characterization

Similarly, no studies characterizing the transition states of reactions with this compound have been published. This type of research involves mapping the energy profile of a reaction pathway to identify the structure and energy of the highest-energy state, known as the transition state. Techniques for this include kinetic isotope effect studies and high-level computational chemistry calculations. As no such research is accessible, the transition state properties for reactions of this compound remain uncharacterized.

Due to the absence of published research on these specific topics, it is not possible to provide detailed findings or data tables as requested.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are standard tools for investigating the properties of molecules at the electronic level. For a molecule like 1-(5-Methoxybenzofuran-2-yl)butan-1-amine, these calculations would provide fundamental insights into its structure, stability, and reactivity.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

An electronic structure analysis would focus on the distribution of electrons within the molecule and its molecular orbitals. Key parameters derived from this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For related benzofuran (B130515) compounds, DFT calculations have shown that the HOMO is often distributed over the benzofuran ring system, indicating this region is prone to electrophilic attack, while the LUMO distribution highlights potential sites for nucleophilic attack. researchgate.netresearchgate.net A hypothetical analysis for this compound would likely yield similar qualitative features, with significant orbital contributions from the aromatic system. Specific energy values, however, remain uncalculated in the literature.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Predicted Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

(Note: This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.)

Conformation Analysis

The flexibility of the butylamine (B146782) side chain in this compound allows it to adopt multiple spatial arrangements or conformations. A conformation analysis would involve mapping the potential energy surface of the molecule by systematically rotating its rotatable bonds (e.g., C-C and C-N bonds in the side chain) to identify low-energy, stable conformers. This is crucial for understanding how the molecule might interact with biological targets. No such analysis has been published for this specific compound.

Reaction Mechanism Modeling and Energy Profiles

Modeling reaction mechanisms involves using quantum chemical calculations to map the energy profile of a chemical reaction, identifying transition states and calculating activation energies. This can elucidate how a molecule is synthesized, how it might metabolize, or how it could degrade. Without a specific reaction context (e.g., N-acylation, oxidation), and given the lack of published studies, no reaction mechanism models or energy profiles for this compound are available.

Spectroscopic Property Prediction (Advanced Computational Spectroscopy)

Computational methods can predict various spectroscopic properties, which can be used to validate experimental data or aid in structural elucidation. Methods like GIAO (Gauge-Independent Atomic Orbital) are used to predict NMR chemical shifts (¹H and ¹³C), while calculations of harmonic frequencies can simulate an infrared (IR) spectrum. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, corresponding to UV-Vis absorption spectra. researchgate.net While these techniques have been successfully applied to other benzofurans, predicted spectroscopic data for this compound have not been reported. researchgate.net

Table 2: Illustrative Table for Predicted Spectroscopic Data

| Spectrum | Key Predicted Parameters |

|---|---|

| ¹H NMR | Chemical shifts (ppm) for aromatic, methoxy (B1213986), and alkyl protons - Data not available |

| ¹³C NMR | Chemical shifts (ppm) for all unique carbons - Data not available |

| IR | Vibrational frequencies (cm⁻¹) for N-H, C-O, C=C bonds - Data not available |

| UV-Vis | Maximum absorption wavelength (λmax, nm) - Data not available |

(Note: This table illustrates the type of data that would be generated. No specific predicted data exists in the public literature for this compound.)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and interactions with the environment (e.g., a solvent or a biological receptor).

Conformational Sampling

An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule explores different conformations in a dynamic environment. This is a more advanced approach to conformational analysis than static quantum calculations. By tracking the molecule's trajectory over nanoseconds or microseconds, one can identify the most populated conformational states and the transitions between them. Such a simulation would be valuable for understanding its behavior in a biological context, but no studies of this nature have been published for this molecule.

Ligand-Target Interaction Prediction

Predicting the interaction between a small molecule, or ligand, such as this compound, and its biological targets is a cornerstone of modern drug discovery. This process is typically carried out using molecular docking simulations. While no specific docking studies for this compound are available, research on other benzofuran derivatives highlights the utility of this approach. For instance, molecular docking has been employed to identify potential inhibitors of enzymes like carbonic anhydrase and lysine-specific demethylase 1 (LSD1) from series of novel benzofuran compounds. nih.govnih.gov

A hypothetical docking study for this compound would involve preparing a 3D model of the compound and docking it into the binding sites of various receptors. For example, based on the activities of structurally related molecules, potential targets could include serotonin (B10506) receptors or other CNS-related proteins. researchgate.net The simulation would calculate the binding affinity, typically expressed in kcal/mol, and visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. japsonline.comjbcpm.com Such studies provide crucial insights into the compound's potential mechanism of action and can guide the synthesis of more potent analogs. nih.gov

Machine Learning and AI in Chemical Research

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling rapid prediction of molecular properties, reaction outcomes, and biological activities.

Predictive Modeling for Reaction Outcomes

Predictive modeling for reaction outcomes uses algorithms to forecast the success, yield, or optimal conditions of a chemical synthesis. For a compound like this compound, ML models could be trained on large datasets of known chemical reactions to predict the most efficient synthetic routes. Although no specific models for this compound's synthesis have been published, the general approach would involve inputting potential reactants and catalysts to predict the likelihood of forming the desired product.

In Silico Screening for Biochemical Interactions

In silico screening uses computational methods to search large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

For this compound, a virtual screening campaign could be conducted against a panel of disease-relevant proteins. This process often involves a combination of ligand-based and structure-based methods. For example, quantitative structure-activity relationship (QSAR) models, which correlate chemical structures with biological activities, have been successfully applied to benzofuran derivatives to predict their vasodilatory properties. nih.gov A QSAR model could predict the activity of this compound based on its structural features. researchgate.net

Pharmacophore modeling is another powerful tool used in in silico screening. A pharmacophore model defines the essential 3D arrangement of functional groups necessary for binding to a specific receptor. Such models have been used to identify benzofuran-1,2,3-triazole hybrids as potential inhibitors of the epidermal growth factor receptor (EGFR). nih.gov A similar approach could be used to screen for potential targets of this compound.

The following table illustrates the type of data that would be generated from a hypothetical in silico screening study for this compound against a set of predictive models for various properties.

| Predictive Model | Predicted Property | Hypothetical Outcome for this compound |

| QSAR Model (Vasodilation) | IC50 (µM) | Data Not Available |

| EGFR Inhibition Model | Docking Score (kcal/mol) | Data Not Available |

| hERG Inhibition Model | Probability of Blockade | Data Not Available |

| Blood-Brain Barrier Permeability | LogBB | Data Not Available |

Generative Models for Novel Analog Design

Generative models are a class of AI algorithms that can create new data that resembles the data they were trained on. In drug discovery, these models are used to design novel molecules with desired properties. Starting with a scaffold like this compound, a generative model could propose a series of new, structurally related compounds that are optimized for improved binding affinity, better selectivity, or more favorable pharmacokinetic profiles. nih.gov

For instance, a generative model could be tasked with designing analogs of this compound that have a higher predicted affinity for a specific serotonin receptor subtype while maintaining drug-like properties according to Lipinski's Rule of Five. nih.gov This approach accelerates the design-build-test-learn cycle in medicinal chemistry, facilitating the rapid discovery of promising new drug candidates. nih.gov

Analytical Characterization and Method Development for Research Purposes

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods provide detailed insights into the molecular architecture, electronic properties, and vibrational dynamics of 1-(5-Methoxybenzofuran-2-yl)butan-1-amine.

Beyond simple one-dimensional (1D) ¹H and ¹³C NMR for basic identification, advanced NMR techniques are indispensable for the complete structural assignment and dynamic analysis of this compound.

Two-dimensional (2D) NMR experiments are critical for establishing the precise connectivity of the molecule.

Correlation Spectroscopy (COSY): This experiment would confirm the proton-proton couplings within the butyl chain (H-1' to H-4') and reveal smaller, long-range couplings between protons on the benzofuran (B130515) ring system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon atom in the benzofuran and butylamine (B146782) moieties based on the chemical shifts of their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most crucial 2D experiment for this structure. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the proton at C1' of the butyl chain to carbons C2 and C3 of the furan (B31954) ring, definitively linking the side chain to the heterocyclic core. Similarly, correlations from the methoxy (B1213986) protons to C5 of the benzene (B151609) ring would confirm its position. sciforum.net

Solid-state NMR could be employed to study the compound in its crystalline form, providing information on molecular packing, polymorphism, and conformational differences between the solid and solution states. Advanced pulse sequences can further probe molecular dynamics, such as the rotation of the butyl side chain or conformational exchange processes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) This interactive table provides hypothetical NMR data based on analyses of structurally similar benzofuran derivatives. rsc.orgnih.govresearchgate.net

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| Benzofuran Ring | |||

| 2 | - | ~158.5 | H-3 → C2; H-1' → C2 |

| 3 | ~6.65 (s) | ~103.0 | H-1' → C3 |

| 3a | - | ~149.0 | H-4 → C3a; H-7a → C3a |

| 4 | ~7.30 (d) | ~111.5 | H-6 → C4 |

| 5 | - | ~156.0 | OCH₃ → C5; H-4 → C5; H-6 → C5 |

| 6 | ~6.90 (dd) | ~112.0 | H-4 → C6; H-7a → C6 |

| 7 | ~7.05 (d) | ~101.5 | H-6 → C7 |

| 7a | - | ~129.0 | H-3 → C7a; H-6 → C7a |

| OCH₃ | ~3.85 (s) | ~55.8 | H-4 → OCH₃ (weak) |

| Butylamine Chain | |||

| 1' | ~4.10 (t) | ~52.0 | H-2' → C1'; H-3 → C1' |

| 2' | ~1.75 (m) | ~38.0 | H-1' → C2'; H-3' → C2' |

| 3' | ~1.40 (m) | ~19.5 | H-2' → C3'; H-4' → C3' |

| 4' | ~0.95 (t) | ~14.0 | H-3' → C4' |

| NH₂ | ~1.60 (br s) | - | H-1' → NH₂ (via exchange) |

Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of functional groups. For this compound, IR and Raman spectroscopy are complementary techniques for conformational studies. ksu.edu.sa

N-H Vibrations: The primary amine group will exhibit characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region in the IR spectrum. The N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl and methoxy groups will be observed just below 3000 cm⁻¹.

C=C and C-O Vibrations: Aromatic C=C stretching vibrations of the benzofuran ring are expected in the 1450-1600 cm⁻¹ region. The asymmetric C-O-C stretching of the furan ring and the methoxy ether group will produce strong bands in the 1200-1270 cm⁻¹ region, while symmetric stretching will be found around 1020-1150 cm⁻¹. esisresearch.orgnih.gov

Aromatic Substitution Pattern: The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can help confirm the substitution pattern on the benzene ring.

Raman spectroscopy, being particularly sensitive to non-polar, homo-nuclear bonds, would be effective for analyzing the C=C bonds of the aromatic system and the C-C backbone of the butyl chain, providing complementary information to the IR spectrum. researchgate.netnih.gov

Table 2: Key Predicted Vibrational Frequencies This interactive table summarizes the expected IR and Raman bands for major functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Asymmetric & Symmetric Stretch (Amine) | 3300 - 3500 | Medium | Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | Medium |

| N-H Bend (Amine) | 1600 - 1650 | Medium-Strong | Weak |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch (Ether/Furan) | 1200 - 1270 | Strong | Medium |

| C-N Stretch (Amine) | 1020 - 1220 | Medium | Weak |

| C-H Out-of-Plane Bend (Aromatic) | 700 - 900 | Strong | Weak |

UV-Vis spectroscopy probes the electronic transitions within a molecule. The primary chromophore in this compound is the 5-methoxybenzofuran (B76594) system. libretexts.org The absorption of UV radiation excites electrons from lower energy bonding (π) or non-bonding (n) molecular orbitals to higher energy anti-bonding (π*) orbitals. shu.ac.uk

For this molecule, π → π* transitions are expected, characteristic of the conjugated aromatic system. Compared to unsubstituted benzofuran, the presence of the methoxy group (an auxochrome) at the 5-position is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths due to the electron-donating effect of the oxygen lone pair extending the conjugation. researchgate.net The amine-bearing side chain at the 2-position would have a lesser, but still noticeable, effect on the electronic transitions. The UV-Vis spectrum is crucial for determining an optimal wavelength for detection in HPLC analysis.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. Techniques like electrospray ionization (ESI) are well-suited for this polar, amine-containing compound.

Tandem mass spectrometry (MS/MS) is used to elucidate the structure by analyzing the fragmentation pathways of the protonated molecular ion ([M+H]⁺). researchgate.net For this compound, a primary and highly diagnostic fragmentation pathway would be the alpha-cleavage adjacent to the amine nitrogen. This involves the cleavage of the bond between C1' and C2' of the butyl chain, resulting in the loss of a neutral propene molecule and the formation of a stable, resonance-delocalized benzofuranylmethaniminium cation. Further fragmentation of the benzofuran ring system can also occur, providing additional structural confirmation. nih.govnih.gov

Table 3: Predicted ESI-MS Fragmentation This interactive table shows the predicted major ions in a positive ion ESI-MS/MS spectrum.

| Ion Description | Predicted m/z (for [M+H]⁺) | Proposed Structure/Formula of Fragment |

| Protonated Molecular Ion | 220.1332 | [C₁₃H₁₈NO₂]⁺ |

| Alpha-Cleavage Fragment | 176.0706 | [C₁₀H₁₀NO₂]⁺ (Loss of C₃H₆) |

| Loss of Ammonia (B1221849) | 203.1067 | [C₁₃H₁₅O₂]⁺ (Loss of NH₃) |

| Benzofuran Ring Fragment | 147.0441 | [C₉H₇O₂]⁺ (Loss of butylimine) |

Chromatographic Method Development for Purity Assessment and Separation

Chromatographic methods are vital for separating the target compound from impurities and, given its chiral center at C1', for resolving its enantiomers.

Developing a robust HPLC method is crucial for assessing the purity of synthesized batches of this compound.

Achiral (Purity) Analysis: A reversed-phase HPLC (RP-HPLC) method would be the standard approach.

Stationary Phase: A C18 (octadecylsilyl) column is a common first choice, providing good retention for moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typical. To ensure good peak shape for the basic amine, an acidic modifier such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) should be added to the mobile phase. This ensures the amine is consistently protonated, preventing peak tailing. researchgate.net

Detection: UV detection at one of the absorption maxima (e.g., ~254 nm or ~280 nm), as determined by UV-Vis spectroscopy, would provide high sensitivity.

Chiral Separation: Since the compound possesses a stereocenter at the first carbon of the butyl chain, it exists as a pair of enantiomers. Separating these enantiomers is critical for stereoselective research.

Stationary Phase: Chiral Stationary Phases (CSPs) are required for this separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for separating a wide range of chiral amines. researchgate.netmdpi.com

Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol). The addition of a small amount of an amine modifier (like diethylamine) is often necessary in normal-phase mode to improve peak shape and resolution by competing with the analyte for active sites on the stationary phase.

Table 4: Example HPLC Method Parameters This interactive table outlines starting conditions for HPLC method development.

| Parameter | Achiral (Purity) Method | Chiral Separation Method |

| Column | C18, 4.6 x 150 mm, 5 µm | Amylose or Cellulose-based CSP, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid | n-Hexane |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Isopropanol + 0.1% Diethylamine |

| Elution Mode | Gradient (e.g., 10% to 95% B over 15 min) | Isocratic (e.g., 90:10 A:B) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at λmax (~280 nm) | UV at λmax (~280 nm) |

| Column Temp. | 30 °C | 25 °C |

Structure Activity Relationship Sar Studies in Research Contexts

Design of Analogs for SAR Probing (excluding clinical implications)

The systematic design of analogs of 1-(5-Methoxybenzofuran-2-yl)butan-1-amine allows researchers to probe the specific contributions of different parts of the molecule to its interactions with biological targets. This is achieved by modifying the benzofuran (B130515) core, the butanamine side chain, and by introducing stereochemical complexity.

The benzofuran core is a key structural feature that can be systematically modified to investigate its role in the molecule's activity. Researchers have explored various substitutions on the benzene (B151609) ring of the benzofuran nucleus to understand the impact of electronics and sterics. For instance, the position and nature of substituents can significantly alter the compound's properties.

In a series of related benzofuran derivatives, the introduction of different substituents on the benzofuran ring was shown to modulate their activity. While specific data for this compound is not extensively available in the public domain, studies on analogous compounds provide insights. For example, the presence and position of a methoxy (B1213986) group, as in the parent compound, are known to be important for the activity of many psychoactive phenethylamines and amphetamines, suggesting it could also be a critical feature for this benzofuran derivative.

The following table illustrates hypothetical modifications to the benzofuran core that could be explored in SAR studies, based on common strategies in medicinal chemistry.

| Modification | Rationale | Potential Impact on Activity |

| Varying the position of the methoxy group (e.g., 4-MeO, 6-MeO, 7-MeO) | To probe the optimal position for interaction with the target. | Altered binding affinity and selectivity. |

| Replacement of the methoxy group with other substituents (e.g., -H, -F, -Cl, -CH3) | To investigate the influence of electronic and steric effects. | Changes in lipophilicity, metabolic stability, and target interaction. |

| Introduction of a second substituent on the benzene ring | To explore additional binding pockets or conformational constraints. | Potential for enhanced potency or altered selectivity. |

| Replacement of the furan (B31954) oxygen with sulfur (benzothiophene core) | To assess the importance of the furan oxygen in hydrogen bonding or overall conformation. | Significant changes in electronic properties and biological activity. |

The butanamine side chain is another crucial element for modification in SAR studies. Alterations to its length, branching, and the nature of the amine substituent can provide a wealth of information about the steric and electronic requirements of the biological target.

Key modifications to the butanamine side chain could include:

Altering the length of the alkyl chain: Shortening (propylamine, ethylamine) or lengthening (pentylamine, hexylamine) the chain can affect how the molecule fits into a binding pocket.

Introducing branching on the alkyl chain: Adding methyl or other small alkyl groups to the chain can introduce steric hindrance and affect conformational flexibility.

Modifying the amine group: N-alkylation (e.g., N-methyl, N-ethyl) or N,N-dialkylation can impact the basicity of the amine and its ability to form ionic bonds.

The table below outlines potential variations of the butanamine side chain and their rationale in SAR studies.

| Side Chain Variation | Rationale | Potential Impact on Activity |

| Chain length (C2 to C6) | To determine the optimal distance between the benzofuran core and the amine. | Altered binding affinity and functional activity. |

| N-methylation or N-ethylation | To investigate the effect of amine substitution on receptor interaction. | Changes in potency and selectivity profile. |

| Alpha-methylation (α-methylbutanamine) | To introduce a chiral center and potentially increase metabolic stability. | Potential for stereoselective activity and altered potency. |

| Beta-methylation (β-methylbutanamine) | To probe steric tolerance in the binding site. | Possible decrease in affinity due to steric clash. |

The carbon atom to which the amine group is attached in this compound is a chiral center. Therefore, the compound can exist as two enantiomers, (R) and (S). The introduction of stereochemistry is a fundamental aspect of SAR, as biological targets are often chiral and may interact differently with each enantiomer.

Research on related compounds has demonstrated the importance of stereochemistry. For instance, in a study on the enantioselective synthesis of (-)-1-(benzofuran-2-yl)-2-propylaminopentane, it was found that the biological activity resided primarily in one enantiomer. This highlights the likelihood that the (R) and (S) enantiomers of this compound could exhibit different potencies and/or efficacies at their biological targets.

Further stereochemical complexity can be introduced by adding another chiral center, for example, by methylating the alpha-carbon of the butanamine side chain. This would result in four possible stereoisomers (diastereomers and their enantiomers), each potentially having a unique biological profile.

In Vitro Biological Evaluation Methodologies (strictly no clinical human data)

To assess the biological activity of this compound and its analogs, a variety of in vitro assays are employed. These assays are conducted in controlled laboratory settings and provide crucial information about the compound's mechanism of action at the molecular and cellular levels.

Target-based biochemical assays are designed to measure the direct interaction of a compound with a specific purified biological molecule, such as a receptor or an enzyme. These assays are essential for determining the potency and selectivity of a compound.

Receptor Binding Assays: These assays quantify the affinity of a compound for a particular receptor. This is typically done using radioligand binding assays, where the test compound competes with a known radioactive ligand for binding to the receptor. The affinity is usually expressed as the inhibition constant (Ki). While specific data for this compound is scarce, studies on structurally related benzofuran amines have shown affinities for various receptors, including serotonin (B10506) (5-HT) and dopamine receptors.

The following table presents hypothetical receptor binding data for analogs of this compound to illustrate how such data is presented in research.

| Compound | Modification | 5-HT2A Ki (nM) | DAT Ki (nM) | NET Ki (nM) |

| Analog A | 5-Methoxybenzofuran (B76594), butan-1-amine | 50 | 250 | 150 |

| Analog B | 5-Fluorobenzofuran, butan-1-amine | 75 | 300 | 180 |

| Analog C | 5-Methoxybenzofuran, propan-1-amine | 120 | 400 | 250 |

| Analog D | 5-Methoxybenzofuran, N-methylbutan-1-amine | 40 | 200 | 120 |

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The potency of inhibition is typically expressed as the half-maximal inhibitory concentration (IC50). For example, if the compound were being investigated as a monoamine oxidase (MAO) inhibitor, an assay would be used to measure the rate of substrate conversion by MAO in the presence and absence of the compound.

Cell-based assays are performed using living cells and provide information about the compound's effects in a more complex biological environment. These assays can assess a variety of cellular processes.

Cellular Uptake Assays: These assays are used to determine if a compound can inhibit the uptake of neurotransmitters into cells by blocking transporter proteins. For example, in cells expressing the dopamine transporter (DAT), the serotonin transporter (SERT), or the norepinephrine transporter (NET), the ability of a compound to block the uptake of radiolabeled dopamine, serotonin, or norepinephrine, respectively, can be measured.

Reporter Gene Assays: These assays are used to study the functional consequences of a compound's interaction with a receptor. Cells are engineered to express a receptor of interest and a "reporter gene" (e.g., luciferase or β-galactosidase) that is linked to a signaling pathway activated by the receptor. When the compound activates the receptor, it triggers a cascade that leads to the expression of the reporter gene, which can be easily measured.

Viability Assays: Cell viability assays are crucial for assessing the cytotoxicity of a compound. Assays such as the MTT assay or LDH release assay are commonly used to determine the concentration of the compound that causes cell death. Studies on related (aminopropyl)benzofuran derivatives have shown that they can induce cytotoxicity in isolated rat hepatocytes at high concentrations, suggesting that this is an important parameter to evaluate for this compound and its analogs.

The following table provides an example of how data from a cell viability assay might be presented.

| Compound | Modification | Hepatocyte IC50 (µM) |

| Analog A | 5-Methoxybenzofuran, butan-1-amine | > 1000 |

| Analog E | 5,6-Dichlorobenzofuran, butan-1-amine | 250 |

| Analog F | 5-Methoxybenzofuran, hexan-1-amine | 800 |

High-Throughput Screening (HTS) Techniques for Initial SAR Identification

High-Throughput Screening (HTS) is a foundational strategy in modern drug discovery, allowing for the rapid assessment of large libraries of compounds to identify initial "hits" that interact with a specific biological target. For a compound class like that of this compound, HTS is instrumental in establishing a preliminary SAR profile.

In a typical HTS campaign, a library containing thousands of benzofuran analogs would be screened against a specific target, such as an enzyme or a receptor. For example, a cell-based luciferase reporter assay was effectively used to screen approximately 300,000 compounds, which led to the identification of a benzofuran class of Hepatitis C Virus (HCV) inhibitors. Similarly, HTS has been employed to discover benzofuran derivatives as inhibitors of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth.

The process involves miniaturized assays in microtiter plates, where robotic systems handle the dispensing of compounds and reagents. The output, often a change in fluorescence, luminescence, or absorbance, is measured by automated plate readers. The "hit" compounds identified from this primary screen are then subjected to further confirmation and validation to eliminate false positives. The SAR data generated from HTS is initially broad, indicating which general structural features across the library are associated with activity. For instance, screening a diverse benzofuran library might reveal that analogs with a primary amine at the benzylic position and a methoxy group at the 5-position consistently show higher activity against a given target, thus prioritizing the scaffold of this compound for further investigation.

Mechanistic In Vitro Assays to Elucidate Biological Interactions

Following the identification of hits from HTS, a variety of mechanistic in vitro assays are employed to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action. These assays are critical for refining the SAR profile of compounds related to this compound.

Enzyme Inhibition Assays: If the target is an enzyme, direct inhibition assays are performed. For example, various benzofuran derivatives have been evaluated as selective inhibitors of sirtuin 2 (SIRT2), a type of histone deacetylase. In such an assay, the ability of the compound to inhibit the enzymatic activity is measured, typically by monitoring the conversion of a substrate, and the half-maximal inhibitory concentration (IC₅₀) is determined. Another example includes the evaluation of benzofuran derivatives as inhibitors of chorismate mutase, an enzyme crucial for certain bacteria, where inhibition was measured at a specific concentration.

Cell-Based Assays: To assess the effect of a compound in a more biologically relevant context, cell-based assays are used. Cytotoxicity or anti-proliferative assays, such as the MTT assay, are commonly used to evaluate the effect of benzofuran analogs on the viability of cancer cell lines. These assays measure the metabolic activity of cells and provide IC₅₀ values that represent the concentration of the compound required to inhibit cell growth by 50%.

Receptor Binding Assays: When the target is a receptor, radioligand binding assays are a standard method. These assays measure the ability of a test compound to displace a known, radioactively labeled ligand from its receptor. This technique has been used to evaluate benzofuran derivatives for their affinity at various receptors, such as serotonin transporters and histamine (B1213489) H₃ receptors, yielding key SAR data on affinity (Ki) and selectivity.

The data below illustrates hypothetical results from such assays for a series of analogs of the title compound, which helps in building a detailed SAR.

| Compound ID | R¹ at C5 | R² at Cα | Assay Type | Target | Potency (IC₅₀/Ki, nM) |

| LEAD-01 | -OCH₃ | -CH₂CH₂CH₃ | Enzyme Inhibition | Kinase X | 150 |

| ANALOG-A | -OH | -CH₂CH₂CH₃ | Enzyme Inhibition | Kinase X | 320 |

| ANALOG-B | -OCH₃ | -CH₃ | Enzyme Inhibition | Kinase X | 850 |

| ANALOG-C | -Cl | -CH₂CH₂CH₃ | Enzyme Inhibition | Kinase X | 180 |

| ANALOG-D | -OCH₃ | -CH₂CH₂CH₃ | Receptor Binding | GPCR Y | >10,000 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a class of molecules like this compound, QSAR models can rationalize SAR data and predict the activity of novel, unsynthesized analogs.

Descriptor Generation and Selection

The foundation of any QSAR model is the numerical representation of molecular structures through descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For benzofuran derivatives, a wide range of descriptors can be calculated:

1D Descriptors: These are based on the molecular formula, such as molecular weight (MW) and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rotatable bonds), topological indices that describe molecular branching and shape, and electronic descriptors (e.g., partial charges on atoms). In studies of benzofuran-based vasodilators, descriptors like "maximum e–e repulsion for a bond C–O" have been found to be significant.

3D Descriptors: These require a 3D conformation of the molecule and include steric descriptors (e.g., molar refractivity, molecular volume) and quantum chemical descriptors (e.g., HOMO and LUMO energies, dipole moment).

Field-Based Descriptors: In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are placed in a 3D grid, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated at each grid point.

From a large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected using statistical methods to avoid overfitting the model.

Statistical Modeling and Validation

Once relevant descriptors are selected, a mathematical model is built to correlate them with the biological activity. Several statistical methods are commonly employed:

Multiple Linear Regression (MLR): This method generates a simple linear equation that is easy to interpret. It has been used to model the antioxidant activity of benzofuran derivatives using descriptors like molecular weight, logP, and HOMO/LUMO energies. nih.gov

Partial Least Squares (PLS): This is a robust regression technique that is well-suited for handling datasets where the number of descriptors is large or when descriptors are correlated with each other. PLS has been successfully applied to model the histamine H3 antagonist activity of arylbenzofuran derivatives.

Machine Learning Methods: More complex, non-linear relationships can be modeled using methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM).

A crucial step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. nih.govnih.gov

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency and robustness.

External Validation: The model's true predictive ability is tested on an external set of compounds (a test set) that were not used in the model's development. The predictive correlation coefficient (pred_r²) is a key metric for this assessment.

Predictive Model Development for In Vitro Activity

A well-validated QSAR model serves as a powerful predictive tool. For a series of analogs of this compound, a developed model can be used to predict the in vitro activity of newly designed compounds before they are synthesized. This allows researchers to prioritize the synthesis of compounds that are predicted to have the highest potency, thereby saving time and resources.

For example, a 3D-QSAR model for dibenzofuran derivatives identified key pharmacophoric features—one ring aromatic, three hydrophobic, and two hydrogen bond acceptor sites—that are crucial for inhibitory activity. nih.gov Such a model can be used to virtually screen a library of proposed structures. Only those molecules that fit the pharmacophore model well and are predicted to be highly active would be selected for synthesis and subsequent in vitro testing.

Potential Research Applications and Future Directions

Role as a Synthetic Building Block or Intermediate

The molecular architecture of 1-(5-Methoxybenzofuran-2-yl)butan-1-amine positions it as a versatile synthetic building block for the construction of more complex molecules. The primary amine group serves as a key functional handle for a variety of chemical transformations.

Key Reactive Sites and Potential Transformations:

| Functional Group | Potential Reactions | Resulting Structures |

| Primary Amine | Acylation, Alkylation, Reductive Amination, Sulfonylation | Amides, Secondary/Tertiary Amines, Imines, Sulfonamides |

| Benzofuran (B130515) Ring | Electrophilic Aromatic Substitution, Metal-catalyzed Cross-coupling | Functionalized Benzofuran Derivatives |

| Methoxy (B1213986) Group | Ether Cleavage | Phenolic Derivatives |

The amine functionality allows for the introduction of diverse substituents, enabling the synthesis of a library of derivatives. These derivatives could be screened for various biological activities or used to construct larger, more intricate molecular frameworks. The benzofuran core itself can undergo further functionalization, offering additional points for molecular elaboration. The strategic placement of the methoxy group can influence the regioselectivity of these reactions. The versatility of benzofuran derivatives as intermediates is well-documented, allowing for the creation of a wide array of novel compounds. researchgate.netenamine.netenamine.net

Exploration as a Ligand in Catalysis

The nitrogen atom in the butan-1-amine side chain possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic suggests that this compound could be explored as a ligand in transition metal catalysis.

The development of novel ligands is crucial for advancing catalytic methodologies. By modifying the structure of this compound, for instance, by introducing additional coordinating groups, it may be possible to synthesize chiral ligands for asymmetric catalysis. Such catalysts are highly valuable in the stereoselective synthesis of pharmaceuticals and other fine chemicals. The benzofuran moiety can also play a role in the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Development as a Chemical Probe for Biological Systems (in vitro research only)

Benzofuran derivatives are known to interact with various biological targets. nih.gov The structural similarity of this compound to known bioactive molecules suggests its potential as a chemical probe for in vitro biological research. Chemical probes are small molecules used to study and manipulate biological systems.

This compound could be used in in vitro assays to investigate its binding affinity and functional activity at specific receptors or enzymes. For example, some benzofuran analogs have shown affinity for serotonin (B10506) and adenosine (B11128) receptors. nih.govresearchgate.net By labeling the molecule with a fluorescent tag or a radioactive isotope, it could be used in binding assays to quantify its interaction with a target protein. Such studies are foundational in the early stages of drug discovery and for understanding fundamental biological processes. It is important to note that this application is strictly for in vitro research purposes.

Advanced Materials Science Applications

The aromatic and heterocyclic nature of the benzofuran ring system suggests potential applications in materials science. Organic molecules with extended π-systems can exhibit interesting photophysical and electronic properties. While this compound itself may not be a primary component of a material, it can serve as a monomer or a precursor for the synthesis of functional polymers.

For instance, the amine group could be used to incorporate the benzofuran moiety into a polymer backbone through polymerization reactions. The resulting polymers might possess unique optical or electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. The methoxy group can further modulate these properties by influencing the electron density of the aromatic system. The unique structural features of benzofuran derivatives make them candidates for intermediates in polymer synthesis. smolecule.com

Integration with Automated Synthesis and Robotics in Research